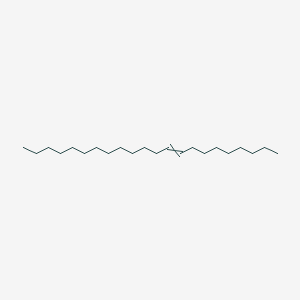

Docos-9-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Docos-9-ene, also known as 9-docosene, is a long-chain hydrocarbon with the molecular formula C22H44. It is an unsaturated alkene with a double bond located at the ninth carbon atom. This compound is a derivative of sphingosine and has been isolated from marine sponges, particularly the Moroccan sea sponge Haliclona viscosa .

Méthodes De Préparation

Docos-9-ene can be synthesized through various methods. One common approach involves the extraction from marine sponges using bio-guided high-performance liquid chromatography (HPLC) methods. The process includes the following steps :

Extraction: Lyophilized sponge material is extracted with ethanol.

Partitioning: The extract is partitioned between dichloromethane and water.

Kupchan Liquid Partition Procedure: The organic solution undergoes a Kupchan liquid partition procedure.

HPLC Separation: The mixture is separated by multiple steps of HPLC to yield the pure compound.

Analyse Des Réactions Chimiques

Docos-9-ene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or osmium tetroxide.

Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .

Applications De Recherche Scientifique

Docos-9-ene has several scientific research applications, including:

Antifungal Activity: It has shown significant antifungal activity against species like Cryptococcus and Candida.

Phytopathology: It has been tested for its antifungal activity against Fusarium oxysporum, a pathogen causing fusarium wilt in melons.

Medical Mycology: Further research is needed to study its in vivo activity and potential use in medical mycology.

Mécanisme D'action

The mechanism of action of docos-9-ene involves its interaction with fungal cell membranes. It is believed to disrupt the integrity of the cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Docos-9-ene is similar to other long-chain alkenes and sphingosine derivatives. Some similar compounds include:

Haliscosamine: Another sphingosine derivative isolated from the same marine sponge, with similar antifungal properties.

Sphingosine: A long-chain amino alcohol that is a key component of sphingolipids in cell membranes.

This compound is unique due to its specific molecular structure and the position of the double bond, which contributes to its distinct biological activities .

Propriétés

Numéro CAS |

50995-23-8 |

|---|---|

Formule moléculaire |

C22H44 |

Poids moléculaire |

308.6 g/mol |

Nom IUPAC |

docos-9-ene |

InChI |

InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-22H2,1-2H3 |

Clé InChI |

QYFUFIOTSNHLGT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)

![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)